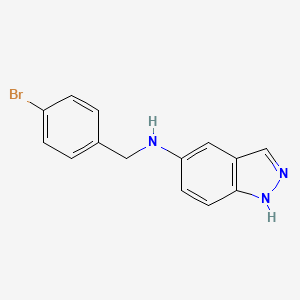
N-(4-bromobenzyl)-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzyl)-1H-indazol-5-amine, also known as BBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BBI belongs to the class of indazole derivatives, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-1H-indazol-5-amine involves its ability to inhibit the activity of certain enzymes, such as protein kinases. These enzymes play a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of these enzymes, N-(4-bromobenzyl)-1H-indazol-5-amine can induce cell death in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-1H-indazol-5-amine has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-bromobenzyl)-1H-indazol-5-amine has also been shown to exhibit anti-inflammatory, anti-oxidant, and anti-microbial activities. N-(4-bromobenzyl)-1H-indazol-5-amine achieves these effects by modulating various signaling pathways and cellular processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-bromobenzyl)-1H-indazol-5-amine is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of N-(4-bromobenzyl)-1H-indazol-5-amine is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the research and development of N-(4-bromobenzyl)-1H-indazol-5-amine. One of the most promising areas of future research is the development of novel anti-cancer drugs based on N-(4-bromobenzyl)-1H-indazol-5-amine. Another future direction is the investigation of the potential applications of N-(4-bromobenzyl)-1H-indazol-5-amine in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to understand the mechanism of action of N-(4-bromobenzyl)-1H-indazol-5-amine and its interactions with other cellular processes and signaling pathways.
Synthesis Methods
The synthesis of N-(4-bromobenzyl)-1H-indazol-5-amine can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromobenzylamine with 2-cyano-3-(4-bromobenzyl)-1H-indazole in the presence of a base such as potassium carbonate. This method yields N-(4-bromobenzyl)-1H-indazol-5-amine in good yields and high purity.
Scientific Research Applications
N-(4-bromobenzyl)-1H-indazol-5-amine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research. N-(4-bromobenzyl)-1H-indazol-5-amine has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-(4-bromobenzyl)-1H-indazol-5-amine achieves its anti-cancer activity by inhibiting the activity of certain enzymes that are crucial for cancer cell survival and proliferation.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c15-12-3-1-10(2-4-12)8-16-13-5-6-14-11(7-13)9-17-18-14/h1-7,9,16H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTAKVWHEAOTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)NN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5845808.png)
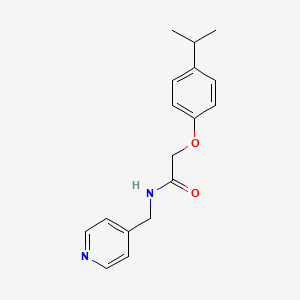
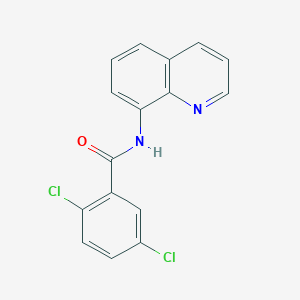
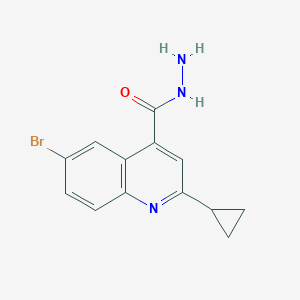
![2,4-dichloro-6-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B5845835.png)
![4-chloro-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5845842.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5845849.png)

![N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845870.png)

![2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B5845882.png)
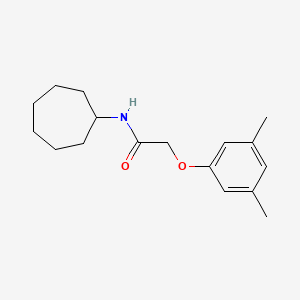
![4-({[3-(2-carboxyvinyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5845907.png)
![4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845917.png)